molecular formula C15H25F3N2O3 B7045079 Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B7045079
M. Wt: 338.37 g/mol
InChI Key: XDBWRGLKMARTKC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group and the tert-butyl ester moiety in the molecule contributes to its unique chemical properties.

Properties

IUPAC Name

tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F3N2O3/c1-10(2)11(21)19-14(15(16,17)18)6-8-20(9-7-14)12(22)23-13(3,4)5/h10H,6-9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBWRGLKMARTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation Reaction:

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating compounds with specific properties.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Piperidine derivatives are known for their roles in the development of drugs targeting the central nervous system, cardiovascular diseases, and other medical conditions.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine ring can contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the 2-methylpropanoylamino group.

    4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the tert-butyl ester group.

    Tert-butyl 4-(2-methylpropanoylamino)piperidine-1-carboxylate: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the tert-butyl ester moiety in Tert-butyl 4-(2-methylpropanoylamino)-4-(trifluoromethyl)piperidine-1-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.

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